Hexacosanal
Description
Contextualizing Long-Chain Aliphatic Aldehydes in Biological Systems
Long-chain aliphatic aldehydes, including hexacosanal, are integral components in various biological processes across different kingdoms of life. nih.gov In mammals, these aldehydes are primarily generated through the catabolism of several lipids, such as fatty alcohols, sphingolipids, and ether glycerolipids. nih.gov They are key intermediates in numerous cellular pathways. researchgate.net The metabolism of these aldehydes is crucial, as their accumulation can lead to cellular toxicity due to their reactivity with biological molecules like proteins and DNA. rsc.org
In the plant kingdom, long-chain aliphatic aldehydes are significant constituents of epicuticular wax, which forms a protective layer on the plant surface. ontosight.ai This wax barrier plays a critical role in preventing water loss and protecting against environmental stressors.
Insects also utilize these compounds; for instance, this compound has been identified in the wax secretions of honey bees (Apis mellifera). ontosight.ai The diverse presence and functions of long-chain aliphatic aldehydes underscore their fundamental importance in biochemistry and cellular physiology.
Historical Perspective of this compound Research
Initial research on long-chain aliphatic aldehydes was often in the broader context of lipid chemistry and plant biology. The formal characterization of this compound as a long-chain fatty aldehyde resulting from the formal oxidation of hexacosan-1-ol has been established. nih.gov Early studies identified it as a minor component of barley leaf wax. nih.gov The development of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), was pivotal in identifying and quantifying this compound and other long-chain aldehydes in various natural sources. researchgate.net These foundational studies paved the way for more targeted investigations into the specific roles of this compound.
Current Research Landscape and Emerging Themes for this compound
Contemporary research on this compound is expanding into several key areas. One prominent theme is its role in plant-microbe interactions. For example, studies have explored its influence on the differentiation of fungal pathogens. evitachem.com Another area of growing interest is its potential as a bioactive molecule. Research has indicated that this compound may possess antimicrobial properties, suggesting its potential for development as a novel antimicrobial agent. ontosight.ai Furthermore, investigations into the metabolic pathways involving this compound are ongoing, with studies focusing on the enzymes responsible for its synthesis and degradation, such as aldehyde dehydrogenases. nih.gov The potential for this compound to be used in dietary interventions for certain health conditions is also an emerging area of research, although this is still in preliminary stages. researchgate.netnih.gov
Structure
2D Structure
Properties
CAS No. |
26627-85-0 |
|---|---|
Molecular Formula |
C26H52O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
hexacosanal |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h26H,2-25H2,1H3 |
InChI Key |
QAXXQMIHMLTJQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC=O |
melting_point |
73-73.5°C |
Other CAS No. |
26627-85-0 |
physical_description |
Solid |
Origin of Product |
United States |
Occurrence and Biological Significance of Hexacosanal
Ecological Distribution and Biosynthetic Origins
Presence in Plant Cuticular Waxes
Hexacosanal is a component of the waxes that form a protective layer on the cuticle of many plants. wikipedia.orgnih.gov It has been identified as a minor constituent of the epicuticular wax of barley (Hordeum vulgare) leaves. nih.govebi.ac.uk Although a minor component, it plays a significant biological role. Research has shown that this compound can trigger the germination and differentiation of conidia—the so-called prepenetration processes—of the barley powdery mildew fungus, Blumeria graminis. ebi.ac.uknih.govresearchgate.net Interestingly, hexacosan-1-ol, a major component of barley leaf wax and the precursor to this compound, is not as effective at inducing these fungal processes. nih.gov The differentiation-inducing capability of very-long-chain aldehydes like this compound is dependent on their concentration and chain length, with this compound being the most effective among those tested (C₂₂-C₃₀). ebi.ac.uk
Identification in Natural Products
This compound has been identified in a variety of natural products, highlighting its distribution across different plant species.
| Natural Source | Scientific Name | Finding |
| Virgin Olive Oil | Olea europaea | Identified as the most abundant long-chain aliphatic aldehyde, with total aldehyde concentrations ranging from 20.2 to 108.0 mg/kg. nih.govebi.ac.uknih.gov |
| Potato | Solanum tuberosum | Reported as a constituent. nih.govwikidata.orgknapsackfamily.com Its precursor, 1-hexacosanol, is involved in the wound-induced suberization of tubers. nih.govfrontiersin.org |
| A Fescue Grass | Festuca argentina | Reported as a constituent. nih.govwikidata.org Studies of its waxes identified the precursor, n-hexacosanol, as the major linear alcohol. researchgate.netnih.gov |
| Dandelion Leaf-like Plant | Launaea taraxacifolia | The precursor, 1-hexacosanol, has been discovered in the leaves of this vegetable. punchng.comamazonaws.comrsisinternational.orgtjnpr.org |
Biosynthesis from Precursor Molecules
The formation of this compound occurs through several key metabolic pathways involving the transformation of precursor molecules.
This compound is chemically defined as the long-chain fatty aldehyde that results from the formal oxidation of the hydroxyl group of hexacosan-1-ol. nih.govebi.ac.uk Hexacosan-1-ol is a very long-chain primary fatty alcohol found naturally in the epicuticular wax and cuticle of many plant species. wikipedia.orgnih.gov This oxidation reaction represents a direct biosynthetic link between the alcohol and the aldehyde.
A primary pathway for the generation of long-chain fatty aldehydes in organisms is the de novo biosynthesis from long-chain fatty acids. nih.gov This process begins with the synthesis of C16 or C18 fatty acids, which are then elongated to form very-long-chain fatty acids (VLCFAs). frontiersin.orgmdpi.com These VLCFAs, in the form of fatty acyl-CoAs, are then reduced by an enzyme known as fatty acyl-CoA reductase (FAR). nih.govfrontiersin.org This reduction is a two-step process where the fatty acyl-CoA is first converted to a fatty aldehyde intermediate, which is then further reduced to a primary fatty alcohol. nih.govresearchgate.net This pathway is crucial for producing the primary alcohols needed for wax biosynthesis. frontiersin.org
In mammalian cells, a significant pathway for producing long-chain fatty aldehydes is through the metabolism of ether lipids. nih.gov Ether lipids are a class of lipids where a fatty alcohol is attached to the glycerol (B35011) backbone via an ether bond. wikipedia.orgfrontiersin.org The enzymatic cleavage of the 1-O-alkyl bond in these lipids can release a fatty aldehyde. nih.gov Plasmalogens, a subclass of ether lipids containing a vinyl-ether bond, are also a source of fatty aldehydes. wikipedia.orgfrontiersin.org Hydrolysis of plasmalogens by enzymes such as plasmalogenase or the action of reactive oxygen species can cleave the vinyl-ether bond, resulting in the release of a fatty aldehyde. nih.gov
De Novo Biosynthesis from Long-Chain Fatty Acids via Fatty Acyl CoA Reductase
Intracellular Reactivity and Macromolecular Interactions
This compound, a very-long-chain saturated fatty aldehyde, possesses a chemically reactive carbonyl group that enables it to interact with various intracellular components. This reactivity is central to its biological effects, particularly in conditions where its metabolic clearance is impaired. The aldehyde functional group is a potent electrophile, making it susceptible to nucleophilic attack from functional groups present on biological macromolecules. This reactivity underlies the formation of covalent adducts, which can alter the structure and function of essential cellular molecules. researchgate.nettandfonline.com The accumulation of such aldehydes, which occurs in genetic disorders like Sjögren-Larsson Syndrome due to deficient fatty aldehyde dehydrogenase (FALDH) activity, is thought to be a key driver of the associated pathology. nih.govmhmedical.comnih.gov
Research has demonstrated that long-chain aldehydes, including by extension this compound, can form covalent adducts with a range of critical biological macromolecules. nih.gov These reactions typically involve the aldehyde's carbonyl carbon forming bonds with nucleophilic sites on proteins, peptides, lipids, and nucleic acids.
Albumin : As a highly abundant protein with numerous nucleophilic residues, albumin is a likely target for adduction by this compound. The aldehyde group can react with the primary ε-amino groups of lysine (B10760008) residues within the albumin protein to form a Schiff base (imine) linkage. tandfonline.com This covalent modification can alter the protein's structure and its capacity to transport other molecules.
Glutathione (B108866) : Glutathione (GSH) is a critical intracellular antioxidant containing a nucleophilic thiol group. Long-chain aldehydes have been shown to form adducts with glutathione. nih.gov While α,β-unsaturated aldehydes form Michael adducts, saturated aldehydes like this compound react with the thiol group of GSH's cysteine residue. This adduction can deplete cellular stores of this vital antioxidant, contributing to oxidative stress. nih.gov
Phosphatidylethanolamine (B1630911) : This glycerophospholipid is a major component of cell membranes and contains a primary amine head group. This compound can readily react with this amino group to form a Schiff base. tandfonline.com Studies on cells deficient in fatty aldehyde dehydrogenase show a significant increase in aldehyde-modified phosphatidylethanolamine when exposed to long-chain aldehydes. nih.gov This modification directly alters the structure of a key membrane lipid.
Deoxyguanosine : While the reaction of saturated aldehydes with DNA is less characterized than that of their unsaturated counterparts, long-chain aldehydes have been reported to form adducts with deoxyguanosine. nih.gov The guanine (B1146940) base in DNA is susceptible to alkylation by electrophilic compounds. mdpi.com Such adduction can lead to the formation of DNA lesions, which, if not repaired, may interfere with DNA replication and transcription. researchgate.net
The following table summarizes the adducts formed between this compound and these key biological macromolecules.
| Macromolecule | Reactive Site | Type of Adduct / Bond | Potential Consequence |
|---|---|---|---|
| Albumin | ε-amino group of Lysine | Schiff Base (Imine) | Altered protein structure and transport function |
| Glutathione (GSH) | Thiol group of Cysteine | Thiohemiacetal/Thioacetal | Depletion of cellular antioxidant capacity |
| Phosphatidylethanolamine (PE) | Primary amine of ethanolamine (B43304) head group | Schiff Base (Imine) | Alteration of cell membrane structure and integrity |
| Deoxyguanosine (dG) | Nucleophilic sites on the guanine base | Covalent Adduct | Formation of DNA lesions, potential genotoxicity |
The formation of this compound adducts with essential macromolecules has significant consequences for cellular homeostasis and metabolic processes. These interactions can disrupt cellular function through several mechanisms.
The covalent modification of proteins, such as albumin, can impair their physiological roles, including enzymatic activity and the transport of fatty acids and other ligands. tandfonline.com Adduction to critical enzymes can lead to their inactivation, disrupting metabolic pathways. The pathogenesis of Sjögren-Larsson syndrome is thought to involve the formation of aldehyde adducts with proteins and lipids in the skin and brain, contributing to the clinical symptoms. nih.gov
Modification of membrane lipids, particularly the formation of Schiff base adducts with phosphatidylethanolamine, directly impacts the integrity and fluidity of cellular membranes. tandfonline.comnih.gov Such alterations can affect the function of membrane-bound proteins and disrupt processes like the assembly of lamellar bodies, which is critical for skin barrier function. tandfonline.com Studies on cells unable to metabolize long-chain aldehydes confirm that these compounds lead to the accumulation of modified phospholipids (B1166683) within membranes. nih.gov
The depletion of glutathione through adduct formation compromises the cell's primary defense against oxidative stress. nih.gov This can leave the cell vulnerable to damage from reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and further DNA damage. mdpi.commdpi.com
Furthermore, the interaction of this compound with DNA to form adducts like those with deoxyguanosine represents a direct threat to genomic stability. researchgate.net These lesions can block DNA replication and transcription, potentially leading to mutations or cell death if not efficiently repaired. researchgate.netmdpi.com Beyond direct toxicity, there is emerging evidence that long-chain fatty aldehydes may also act as signaling molecules, capable of modulating cellular pathways related to cytoskeletal organization and other functions. nih.gov
Advanced Methodologies for Hexacosanal Research
Spectroscopic and Chromatographic Techniques
The analysis of this compound in complex natural extracts presents a significant challenge due to the presence of numerous interfering compounds. Countercurrent Chromatography (CCC) has emerged as a powerful, support-free liquid-liquid chromatographic technique for the fractionation and purification of such extracts prior to detailed analysis. academie-sciences.frmdpi.com The primary advantage of CCC is its ability to handle large sample quantities and circumvent issues common to solid-phase chromatography, such as irreversible sample adsorption. academie-sciences.fr
In the context of analyzing lipophilic compounds like this compound, CCC is employed as a crucial preliminary step. aocs.orgresearchgate.net By partitioning the components of a crude extract between two immiscible liquid phases, CCC can effectively separate fractions based on polarity. aocs.org For instance, a complex plant extract can be fractionated to isolate a lipid fraction containing long-chain aldehydes, thereby reducing matrix complexity. academie-sciences.frmdpi.com This fractionation is vital for obtaining cleaner samples, which leads to more reliable and accurate identification and quantification in subsequent analyses by methods like Gas Chromatography-Mass Spectrometry (GC-MS). aocs.org The selection of an appropriate biphasic solvent system, often from the heptane, ethyl acetate, methanol, and water (HEMWat) family, is critical for achieving the desired separation of target lipid compounds. researchgate.net
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone technique for identifying long-chain aldehydes like this compound. scielo.br The mass spectrum provides two critical pieces of information: the molecular weight from the molecular ion (M+) peak and structural details from the fragmentation pattern. scielo.br For long-chain aldehydes, the molecular ion may be weak or absent in standard 70 eV electron ionization spectra. scielo.br However, characteristic fragment ions are consistently observed. These include an ion at M-18, resulting from the loss of a water molecule, and an ion at M-46, corresponding to the loss of water and ethylene. The mass spectra of long-chain aldehydes also typically show a base peak at m/z 82.
Table 1: Characteristic GC-MS Fragment Ions for this compound
| Ion | m/z (mass-to-charge ratio) | Origin |
|---|---|---|
| [M]+ | 380 | Molecular Ion |
| [M-18]+ | 362 | Loss of H₂O |
| [M-46]+ | 334 | Loss of C₂H₅OH (from rearrangement) or H₂O + C₂H₄ |
| Base Peak | 82 | Cyclohexene ion from McLafferty rearrangement |
Standard GC-MS analysis typically employs an electron ionization energy of 70 eV. While this high energy ensures robust fragmentation and allows for library matching, it can also lead to the absence of a discernible molecular ion for long-chain aliphatic aldehydes, complicating identification. scielo.brchromatographyonline.com A more advanced approach involves analyzing the compound at varying ionization energies. chromatographyonline.com
By reducing the electron energy, for example to 20 eV, fragmentation is minimized, which can help in promoting the abundance of the molecular ion. chromatographyonline.com This "soft ionization" makes the molecular weight of the compound more apparent. The combination of data from both high (70 eV) and low (e.g., 20 eV) energy spectra provides a more confident identification; the 70 eV spectrum provides the characteristic fragmentation pattern for library comparison, while the low-energy spectrum helps to confirm the molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. While specific experimental spectra for this compound are not widely published, its structure can be confidently assigned based on well-established chemical shift principles for long-chain aldehydes. oregonstate.edulibretexts.org
¹H NMR: The proton NMR spectrum is expected to show a highly characteristic, deshielded triplet at approximately δ 9.77 ppm, corresponding to the aldehydic proton (-CHO). oregonstate.edu Another key signal would be a multiplet around δ 2.42 ppm from the two methylene (B1212753) protons (α-protons) adjacent to the carbonyl group. The vast majority of the structure consists of a long methylene chain, which would produce a large, overlapping signal at approximately δ 1.25 ppm. The terminal methyl group (-CH₃) at the end of the aliphatic chain would appear as a triplet around δ 0.88 ppm. oregonstate.edu
¹³C NMR: The carbon NMR spectrum provides complementary information. The most downfield signal, typically in the range of δ 200–203 ppm, is assigned to the carbonyl carbon of the aldehyde. libretexts.orglibretexts.org The α-carbon is expected around δ 44 ppm. The carbons of the long methylene chain produce a series of signals between δ 22–32 ppm, while the terminal methyl carbon appears at the most upfield position, around δ 14 ppm. libretexts.orgoregonstate.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Spectrum Type | Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | -CHO (aldehyde H) | ~9.77 (t) |
| -CH₂-CHO (α-protons) | ~2.42 (m) | |
| -(CH₂)₂₃- | ~1.25 (br s) | |
| -CH₃ (terminal) | ~0.88 (t) | |
| ¹³C NMR | -CHO (carbonyl C) | ~202.9 |
| -CH₂-CHO (α-carbon) | ~44.1 | |
| -(CH₂)₂₃- | ~22-32 | |
| -CH₃ (terminal) | ~14.1 |
Predicted shifts are based on standard values for aliphatic aldehydes and long-chain alkanes. oregonstate.edulibretexts.orglibretexts.orgoregonstate.edu
Beyond MS and NMR, Fourier Transform Infrared (FTIR) spectroscopy is a valuable and rapid technique for confirming the presence of key functional groups. mdpi.com For this compound, the FTIR spectrum would provide definitive evidence of the aldehyde group. The most prominent absorption would be the strong C=O stretching band, which for a saturated aliphatic aldehyde appears in the range of 1740-1720 cm⁻¹. libretexts.orgvscht.cz Additionally, a hallmark of aldehydes is the presence of two characteristic C-H stretching bands for the aldehyde proton itself, typically found around 2830 cm⁻¹ and 2720 cm⁻¹. vscht.czlibretexts.org The presence of this pair of peaks, especially the one near 2720 cm⁻¹, is highly diagnostic for an aldehyde functional group. libretexts.orglibretexts.org The spectrum would also be dominated by strong C-H stretching absorptions between 3000-2850 cm⁻¹ from the long alkyl chain. libretexts.orglibretexts.org
The accurate quantification of this compound in complex matrices, such as food or environmental samples, requires rigorous method optimization and validation to ensure reliability and sensitivity. scielo.brresearchgate.net This process is crucial for overcoming challenges like matrix effects, where co-extracted substances can suppress or enhance the analyte signal in the detector. mdpi.com
Optimization of a GC-MS method typically involves several key steps. frontiersin.orgnih.gov
Sample Preparation: Techniques like solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) are optimized to selectively extract this compound while minimizing interferences. frontiersin.orgnii.ac.jp For some aldehydes, derivatization (e.g., with DNPH) is used to improve stability and chromatographic performance, although this is more common in LC-MS methods. researchgate.netresearchgate.net
Chromatographic Conditions: The choice of GC column (e.g., a low-bleed MS-designated column) and the optimization of the oven temperature program are critical for achieving good separation from other lipid components and minimizing column bleed, which can interfere with detection. chromatographyonline.comnih.gov
Mass Spectrometer Settings: For quantitative analysis, the MS is often operated in selected ion monitoring (SIM) mode. nih.gov This involves monitoring only specific, characteristic ions for this compound, which significantly increases sensitivity and selectivity compared to full scan mode. nih.gov
Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose. researchgate.netresearchgate.net Key validation parameters include:
Linearity: Establishing a concentration range over which the detector response is proportional to the analyte amount.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified, respectively. scielo.br
Accuracy and Precision: Accuracy is assessed through recovery studies (e.g., by spiking blank matrix with a known amount of this compound), while precision (repeatability and reproducibility) measures the closeness of agreement between a series of measurements. researchgate.net
Matrix Effects: These are evaluated by comparing the response of a standard in pure solvent versus its response in a matrix extract to determine if ion suppression or enhancement is occurring.
Mechanistic Investigations and Functional Studies of Hexacosanal
Omics-Based Approaches in Response to Hexacosanal
The development of "omics" technologies has enabled a deeper understanding of the molecular events that occur within a fungus upon sensing this compound. By analyzing the global changes in gene transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), scientists can construct a detailed picture of the cellular response.
Transcriptomic analysis of B. graminis cultivated in vitro using this compound has provided significant insights into the genetic reprogramming that occurs during the early stages of infection. nih.gov Studies have shown that these in vitro events serve as a reliable approximation for the pre-penetrative processes that happen on a host plant. nih.gov
Upon induction with this compound, a major shift in gene expression occurs as the fungus develops its appressorial germ tube. nih.gov Transcriptomic profiling reveals a significant upregulation of genes associated with cellular respiration and protein synthesis, indicating a metabolic shift to support the high energy and protein demands of pre-penetrative development. nih.govresearchgate.net Furthermore, analysis of gene expression modules shows pronounced shifts in primary and secondary metabolism, cell signaling, and transcriptional regulation. researchgate.net This includes the differential expression of hundreds of genes that encode secreted proteins, which are potential effectors in host-pathogen interactions. researchgate.net Such studies demonstrate that this compound triggers a complex and coordinated transcriptional response that prepares the fungus for host invasion.
Proteomic studies complement transcriptomics by analyzing the actual protein landscape of the cell in response to this compound. In B. graminis, proteomic profiling of the appressorial germ tube stage confirms the findings from transcriptomic data, showing a significant increase in proteins involved in energy production and protein metabolism. nih.govresearchgate.net
Analysis has identified an upregulation of enzymes associated with cellular respiration as well as proteins involved in protein synthesis, modification, and transport. nih.govresearchgate.net This highlights the cell's preparation for rapid growth and the production of molecules needed for infection. researchgate.net Proteomic analyses of fungal spores from other species have similarly shown a high abundance of metabolic proteins, suggesting a strategy where spores are pre-loaded with the machinery for rapid germination and protein production upon receiving an environmental cue like this compound. nih.gov These studies confirm that the perception of this compound leads to a profound reorganization of the fungal proteome to support pathogenesis. nih.govplos.org
Metabolomics aims to capture the complete set of small-molecule metabolites within a cell, providing a direct snapshot of its physiological state. While transcriptomic and proteomic studies in response to this compound are established, specific metabolomic investigations detailing the global metabolic shifts in fungi directly induced by this compound are less documented in the available literature.
However, the principles of metabolomic analysis in fungi are well-established. core.ac.uk Such a study would typically involve techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify cellular metabolites. mdpi.com Based on the transcriptomic and proteomic data, it is expected that a metabolomic analysis would reveal significant changes in pathways related to energy and biosynthesis. One would anticipate shifts in the levels of amino acids, organic acids (like those in the TCA cycle), lipids, and carbohydrates, reflecting the increased demand for energy and cellular building blocks during this compound-induced differentiation. nih.gov These studies would be invaluable for completing the systems-level understanding of how this specific chemical cue orchestrates the complex process of fungal pathogenesis.
Table 2: Summary of Omics-Based Findings in Response to this compound
| Omics Approach | Organism | Key Findings | Implication | Reference |
|---|---|---|---|---|
| Transcriptomics | Blumeria graminis f. sp. hordei | Upregulation of genes for cellular respiration, protein synthesis, and secreted proteins. | A shift toward high energy production and preparation for host interaction. | nih.gov, researchgate.net |
| Proteomics | Blumeria graminis f. sp. hordei | Increased abundance of proteins for energy metabolism, protein synthesis, and transport. | Confirms the metabolic shift observed at the transcript level to support fungal development. | nih.gov, researchgate.net |
| Metabolomics | - | Direct studies are not widely available. | Expected to show changes in metabolites related to energy and biosynthesis pathways. | - |
Proteomic Analysis of Protein Expression and Modification
Comparative Studies of Aldehyde Functionality
Long-chain fatty aldehydes, such as this compound, are integral intermediates in the metabolic pathways of fatty acids and fatty alcohols in a variety of organisms, from plants to mammals. nih.govnih.gov Their biological roles are intrinsically linked to the chemical reactivity of the aldehyde functional group. This section explores the distinct activities of this compound in comparison to its corresponding alcohol, hexacosanol, and examines the broader structural features that dictate the biological functions of long-chain aldehydes.
Structural-Activity Relationship Investigations in Biological Systems
The biological function of an aldehyde is highly dependent on its molecular structure, including chain length and the presence of other functional groups. For long-chain aliphatic aldehydes, the interplay between the polar aldehyde head and the nonpolar hydrocarbon tail is a critical determinant of activity. mst.edu
Studies on various long-chain aldehydes have revealed key principles of their structure-activity relationship:
Role of the Aldehyde Group: The high reactivity of the aldehyde group allows it to form adducts with biological macromolecules such as proteins and glutathione (B108866). nih.gov This ability to covalently modify cellular components is a primary mechanism through which aldehydes exert their biological effects.
Impact of Chain Length: The length of the carbon chain significantly influences biological activity. mst.edu While comprehensive studies on a homologous series including this compound are limited, research on other aliphatic aldehydes shows that antimicrobial and other activities are strongly dependent on chain length. oup.com
Effect of Saturation: this compound is a saturated aldehyde. ontosight.ai In studies of antimicrobial properties, α,β-unsaturated long-chain aldehydes were found to have a broad spectrum of activity, whereas their saturated counterparts, such as hexanal (B45976) and nonanal, showed little to no significant antibacterial effects. oup.com This suggests that for certain biological functions like antimicrobial action, the presence of a double bond conjugated with the aldehyde group is a more critical structural feature than chain length alone.
These findings indicate that the biological profile of this compound is defined by its specific combination of a highly saturated 26-carbon chain and a reactive terminal aldehyde group.
Future Directions in Hexacosanal Research
Elucidation of Novel Biological Roles Beyond Known Interactions
The primary established role of hexacosanal is as an intermediate in the alkane-forming pathway of wax biosynthesis. nih.gov However, emerging evidence suggests that VLCFAs and their derivatives, including aldehydes, may possess significant biological activities beyond their structural and precursor functions. Future research is focused on uncovering these novel roles.
Long-chain fatty aldehydes are increasingly recognized as potential signaling lipids that can modulate cellular functions. nih.gov Research into related very-long-chain fatty alcohols, such as hexacosanol, which can be interconverted with this compound, has revealed activities including neurotrophic effects and the regulation of cholesterol metabolism, hinting at a broader regulatory potential for the entire metabolic family. mdpi.comresearchgate.netebm-journal.org VLCFAs are integral to the properties of cellular membranes, influencing processes like cell division and the spatial arrangement of membrane proteins. pnas.org There is also speculation that VLCFA derivatives could function as second messengers in response to various stimuli. pnas.org Future investigations will likely explore this compound's potential involvement in plant defense signaling, stress responses, and developmental regulation, moving beyond the cuticle to the level of intracellular communication.
Development of Advanced Biosynthetic Engineering Strategies
The biosynthesis of this compound originates from C16 and C18 fatty acids, which undergo elongation by a multi-enzyme fatty acid elongase (FAE) complex located in the endoplasmic reticulum. nih.gov This complex sequentially adds two-carbon units in a four-step process catalyzed by β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HACD), and enoyl-CoA reductase (ECR). pnas.orgmdpi.com The resulting very-long-chain acyl-CoA is then reduced to form the aldehyde.
Advanced biosynthetic engineering aims to leverage this pathway for the controlled production of this compound and other high-value VLCFAs. A key strategy involves the heterologous expression of genes from the biosynthetic pathway in microbial hosts like Escherichia coli or yeast, which are amenable to genetic manipulation and large-scale fermentation. evitachem.comnih.govnih.gov For instance, the functional expression of specific plant KCS genes in yeast has been shown to successfully produce desired VLCFAs. nih.gov Future work will focus on:
Pathway Optimization: Fine-tuning the expression levels of the FAE complex enzymes to maximize flux towards this compound and minimize the accumulation of intermediate products.
Host Engineering: Modifying the metabolism of the microbial host to increase the supply of precursors like acetyl-CoA and malonyl-CoA.
Enzyme Discovery and Engineering: Identifying novel enzymes with higher efficiency or different substrate specificities to create customized production pathways.
These strategies hold promise for the sustainable, bio-based production of this compound for potential industrial or pharmaceutical applications. nih.govfrontiersin.org
Innovation in High-Resolution Analytical Techniques for Trace Analysis
Detecting and quantifying this compound, which is often present in trace amounts within complex biological matrices, presents a significant analytical challenge. While gas chromatography-mass spectrometry (GC-MS) is a standard method, future research will rely on more advanced and sensitive techniques for accurate analysis. nih.govnih.gov
Innovations are focused on enhancing both separation efficiency and detection sensitivity. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers superior resolving power for analyzing ultra-complex samples like biofuel or plant extracts. researchgate.net In the realm of liquid chromatography, LC-MS/MS methods are being refined through improved derivatization strategies. Reagents such as 4-hydrazino-N,N,N-trimethyl-4-oxobutaninium iodide (HTMOB) can be used to tag aldehydes, enabling highly sensitive detection via positive electrospray ionization (ESI)-MS/MS. nih.gov Another promising frontier is the development of optical chemosensors. rsc.org Novel fluorescent probes that react specifically with aldehydes to produce a strong "turn-on" fluorescence signal allow for detection at extremely low concentrations. researchgate.net For example, reversed-phase high-performance liquid chromatography (RP-HPLC) combined with fluorescence detection after derivatization has achieved quantification in the picomolar range. nih.govresearchgate.net
| Technique | Principle | Advantages | Limitations | Relevant Findings |
|---|---|---|---|---|
| GC-MS | Separation by boiling point/polarity, followed by mass-based identification. | Well-established, good for volatile compounds. | May require derivatization for polar aldehydes; limited resolution for highly complex mixtures. nih.gov | Standard method for identifying this compound in various samples. nih.govscirp.org |
| GC×GC-MS | Two-dimensional gas chromatography separation for enhanced resolution. | Greatly increased peak capacity and separation of co-eluting compounds. | Complex data analysis; requires specialized equipment. | Successfully used to identify this compound in complex biofuel samples. researchgate.net |
| LC-MS/MS with Derivatization | Liquid chromatography separation followed by tandem mass spectrometry, enhanced by chemical tagging. | High sensitivity and specificity, suitable for non-volatile compounds. | Derivatization step adds complexity to sample preparation. | Derivatization with agents like HTMOB or DNPH enables sensitive detection of long-chain aldehydes. nih.govresearchgate.net |
| RP-HPLC with Fluorescence Detection | Separation by hydrophobicity, with detection of fluorescent derivatives. | Extremely high sensitivity (picomolar range), relatively low cost. | Requires derivatization with a fluorogenic probe. | Quantification of long-chain aldehydes after derivatization via the Hantzsch reaction. nih.govresearchgate.net |
Computational Modeling and Simulation of this compound's Biological Pathways
Computational approaches are becoming indispensable for dissecting the complexity of metabolic networks and predicting molecular interactions. For this compound, future research will increasingly employ computational modeling and simulation to guide experimental work.
Molecular Docking: This technique can be used to predict how this compound, or its precursors and related metabolites like hexacosanol, interact with protein targets. jppres.comnih.gov For example, docking studies have been used to understand how long-chain alcohols bind to and modulate the activity of enzymes like AMP-activated protein kinase (AMPK), providing hypotheses about their mechanism of action that can be tested in the lab. researchgate.net
Metabolic Pathway Modeling: Systems biology models of the entire VLCFA biosynthetic pathway can be constructed. Using frameworks like flux balance analysis (FBA), researchers can simulate how genetic perturbations (e.g., overexpressing a KCS gene) or changes in substrate availability will impact the production of this compound. nih.gov This allows for the in silico design of optimized strains for biosynthetic engineering before building them in the laboratory.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the biophysical roles of this compound and other VLCFAs. For example, simulations can model how the incorporation of these long lipids affects the structure, fluidity, and function of biological membranes, helping to explain their role in processes like cell division and protein trafficking. pnas.org
These computational tools will accelerate the pace of discovery, enabling a more targeted and efficient approach to understanding and engineering this compound's biological pathways.
Integration with Multi-Omics Data for Systems-Level Understanding
To fully comprehend the role and regulation of this compound, it is essential to look beyond single genes or metabolites and adopt a systems-level perspective. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this holistic view. mdpi.com
Future research will focus on combining these data layers to build comprehensive models of VLCFA metabolism. For instance, a study in Arabidopsis successfully linked transcriptomic data (gene expression) with lipidomic data (metabolite profiles) to show that the transcription factor PUCHI regulates the expression of VLCFA biosynthesis genes, which in turn affects lateral root development. pnas.org Similarly, a multi-omics analysis of barley's response to drought combined transcriptomics and proteomics to reveal that drought-induced changes in phytohormone levels were connected to the regulation of wax biosynthesis. nih.gov
By integrating these large-scale datasets, researchers can:
Identify novel genes and transcription factors that regulate this compound biosynthesis.
Uncover previously unknown connections between the VLCFA pathway and other cellular processes like stress response and development.
Discover biomarkers, including this compound or its derivatives, for specific physiological states or diseases. researchgate.net
This integrative, systems-biology approach is critical for moving from a list of molecular components to a true mechanistic understanding of this compound's role in the complex network of life.
Q & A
Basic Research Questions
Q. What are the common analytical methods for identifying and quantifying hexacosanal in complex biological matrices?
- Methodological Answer : Gas chromatography–mass spectrometry (GC–MS) is widely used, with electron ionization (EI) at varying energies (e.g., 20 eV and 70 eV) to enhance spectral clarity. Retention index matching against databases like NIST is critical for tentative identification . Liquid chromatography–mass spectrometry (LC–MS) may also be employed for polar derivatives. Ensure calibration with authentic standards and validate sensitivity using spiked matrices.
Q. How can researchers synthesize this compound with high purity for experimental use?
- Methodological Answer : this compound can be synthesized via oxidation of hexacosanol using oxidizing agents like pyridinium chlorochromate (PCC). Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity must be verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Document reaction conditions (temperature, solvent ratios) to ensure reproducibility .
Q. What are the primary challenges in isolating this compound from natural sources (e.g., plant waxes)?
- Methodological Answer : Co-extraction of structurally similar long-chain aldehydes and alcohols complicates isolation. Use sequential fractionation: saponification to remove esters, followed by solid-phase extraction (SPE) with polarity-based cartridges. Confirm this compound identity via derivatization (e.g., forming hydrazones) and GC–MS comparison with synthetic standards .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s role in plant cuticular wax composition and drought resistance?
- Methodological Answer :
- Hypothesis-Driven Design : Compare this compound levels in drought-tolerant vs. sensitive plant genotypes using GC–MS.
- Controlled Variables : Standardize growth conditions (humidity, light) and sample collection timing (developmental stage).
- Functional Analysis : Apply this compound to mutant plants lacking key wax biosynthesis enzymes (e.g., CER1 mutants) and measure water loss rates. Use ANOVA for statistical validation .
Q. What strategies resolve contradictions in reported this compound bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from impurities or matrix effects.
- Replication : Repeat experiments using independently synthesized this compound.
- Cross-Validation : Compare bioactivity in multiple assay systems (e.g., in vitro enzyme inhibition vs. in planta phenotypes).
- Meta-Analysis : Statistically aggregate data from published studies, adjusting for variables like solvent choice (e.g., DMSO vs. ethanol) .
Q. How can isotopic labeling techniques elucidate this compound’s metabolic pathways in insect pheromone systems?
- Methodological Answer :
- Labeling : Incorporate ¹³C-labeled acetate into insect diets to trace this compound biosynthesis via fatty acid elongation pathways.
- Tracking : Use LC–MS/MS with selected reaction monitoring (SRM) to detect labeled intermediates.
- Kinetic Modeling : Fit time-resolved isotopic enrichment data to compartmental models to identify rate-limiting steps .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s concentration-dependent effects in cellular assays?
- Methodological Answer :
- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report IC₅₀/EC₅₀ values with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous replicates.
- Power Analysis : Predefine sample sizes to ensure statistical significance (α = 0.05, power ≥ 0.8) .
Q. How do researchers address instrument sensitivity limitations in detecting trace this compound in environmental samples?
- Methodological Answer :
- Preconcentration : Use large-volume injection (LVI) in GC–MS or solid-phase microextraction (SPME).
- Derivatization : Enhance volatility via O-methyloxime formation.
- Blank Subtraction : Analyze procedural blanks to eliminate background interference .
Interdisciplinary Applications
Q. What interdisciplinary methodologies integrate this compound research into lipidomics and ecotoxicology?
- Methodological Answer :
- Lipidomics : Profile this compound alongside other wax components using untargeted GC×GC–MS. Apply multivariate analysis (PCA, PLS-DA) to identify correlations with environmental stressors.
- Ecotoxicology : Assess this compound’s persistence in soils via accelerated solvent extraction (ASE) and quantify degradation products (e.g., hexacosanoic acid) using LC–MS/MS .
Tables for Methodological Reference
| Analytical Technique | Key Parameters | Strengths | Limitations |
|---|---|---|---|
| GC–MS (EI) | 20–70 eV ionization, NIST library matching | High specificity for volatile compounds | Limited to thermally stable analytes |
| LC–MS/MS | ESI+ mode, SRM transitions | Sensitive for polar derivatives | Requires derivatization for aldehydes |
| Synthesis Protocol | Yield Optimization | Critical Controls |
|---|---|---|
| PCC oxidation of C26-OH | Catalyst purity, inert atmosphere | Monitor reaction via TLC (Rf = 0.3 in 9:1 hexane:EtOAc) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
